1-Methylazepane-2-carboxylic acid hydrochloride CAS number
1-Methylazepane-2-carboxylic acid hydrochloride CAS number
An In-depth Technical Guide to 1-Methylazepane-2-carboxylic acid hydrochloride
This guide provides a comprehensive technical overview of 1-Methylazepane-2-carboxylic acid hydrochloride, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical identity, synthesis, analytical validation, potential applications, and safe handling protocols, moving beyond a simple data sheet to offer field-proven insights and explain the causality behind experimental choices.
Core Identity and Significance
1-Methylazepane-2-carboxylic acid hydrochloride is a derivative of the saturated seven-membered heterocycle, azepane, also known as hexamethyleneimine. Specifically, it is an α-amino acid with an N-methylated ring system, provided as its hydrochloride salt to improve stability and handling. Its primary value in the scientific community lies in its role as a constrained scaffold and synthetic intermediate. The seven-membered ring system offers a unique conformational flexibility compared to more common five- or six-membered rings, while the N-methylation and carboxylic acid functionalities provide key handles for chemical modification and biological interaction.
The designated CAS number for the hydrochloride salt is 1214079-50-1 [1]. It is important to distinguish this from the CAS number for the free base, 1-Methylazepane-2-carboxylic acid, which is 5227-51-0[2][3].
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 1214079-50-1 | [1] |
| Molecular Formula | C₈H₁₆ClNO₂ | [4] |
| Molecular Weight | 193.67 g/mol | [4] |
| Appearance | White to light brown solid | [5] |
| InChI Key | PHHCDXJJVBJPQT-UHFFFAOYSA-N | |
| SMILES | O=C(O)C1N(CCCCC1)C.[H]Cl |
Synthesis and Purification: A Proposed Protocol
While this compound is commercially available from various suppliers, understanding its synthesis is crucial for custom modifications or scale-up. A highly efficient and common method for N-methylation of secondary amines is the Eschweiler-Clarke reaction. This proposed protocol is based on established chemical principles for analogous transformations[6].
Causality of Method Selection: The Eschweiler-Clarke reaction is chosen for its simplicity, high yield, and use of inexpensive reagents (formic acid and formaldehyde). It proceeds via reductive amination, where formaldehyde forms an iminium ion that is subsequently reduced in situ by formate. The hydrochloride salt formation is a standard final step for amino acids to yield a stable, crystalline solid that is easier to handle and purify than the potentially hygroscopic or oily free base.
Proposed Synthetic Workflow
Caption: Proposed synthesis and purification workflow for 1-Methylazepane-2-carboxylic acid HCl.
Step-by-Step Methodology
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Reaction Setup : In a reaction vessel equipped with a reflux condenser, charge azepane-2-carboxylic acid, formic acid, and formaldehyde.
-
Reaction Execution : Heat the mixture to 90–100°C and maintain for several hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
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Workup : Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess formic acid and formaldehyde.
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Salt Formation : Dissolve the crude residue in a minimal amount of a suitable solvent like acetonitrile[6]. While stirring, add concentrated hydrochloric acid dropwise until the solution is acidic.
-
Crystallization : Cool the mixture (e.g., to 0–5°C) to induce crystallization of the hydrochloride salt.
-
Isolation and Drying : Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Analytical Characterization: A Self-Validating System
Trust in a chemical building block is paramount. Some suppliers explicitly state that the buyer assumes responsibility for confirming product identity and purity. Therefore, establishing a robust, in-house analytical workflow is not just good practice; it is a necessity. This section outlines the protocols to create a self-validating system for 1-Methylazepane-2-carboxylic acid hydrochloride.
Caption: Analytical workflow for the validation of 1-Methylazepane-2-carboxylic acid HCl.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective : Unambiguous structural confirmation.
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Method : Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra.
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Expected ¹H NMR Features :
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A singlet corresponding to the N-CH₃ group.
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A multiplet for the α-proton at C2.
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A series of complex multiplets for the diastereotopic methylene protons of the azepane ring.
-
A broad singlet for the carboxylic acid proton (may exchange with D₂O).
-
-
Expected ¹³C NMR Features :
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A signal for the carbonyl carbon (C=O).
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Signals for the seven carbons of the azepane ring.
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A signal for the N-methyl carbon.
-
-
Expertise : Running a 2D NMR experiment like COSY can help assign the proton signals by showing correlations between adjacent protons in the ring system, confirming the connectivity.[7]
Protocol 2: Mass Spectrometry (MS)
-
Objective : Confirmation of molecular weight.
-
Method : Use Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result : The primary ion observed should be the protonated free base [M+H]⁺. For a molecular formula of C₈H₁₅NO₂, the expected monoisotopic mass is 157.1103. The observed m/z should correspond to 158.1176.
-
Trustworthiness : This technique provides a rapid and accurate confirmation of the compound's elemental composition. Derivatization can be employed for enhanced detection if needed, though often unnecessary for amino acids[8][9].
Protocol 3: High-Performance Liquid Chromatography (HPLC)
-
Objective : Purity assessment and quantification.
-
Method : A validated reverse-phase HPLC method is required.[10]
-
Column : C8 or C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection : UV detection (e.g., at 210-220 nm where the carboxylic acid chromophore absorbs) and/or mass spectrometry (LC-MS).
-
Quantification : Purity is determined by the area percentage of the main peak relative to all other peaks.
-
-
Self-Validation : The method should demonstrate good linearity, precision, and accuracy, with a limit of quantification suitable for detecting trace impurities[10].
Applications in Research and Drug Development
1-Methylazepane-2-carboxylic acid hydrochloride serves as a valuable building block, not typically as an active pharmaceutical ingredient (API) itself. Its utility stems from the structural features it can impart to a larger molecule.
-
Scaffold for Constrained Peptidomimetics : The seven-membered ring imposes specific conformational constraints on the molecule's backbone, which can be crucial for optimizing binding affinity and selectivity to a biological target.
-
Improving Pharmacokinetic Properties : The N-methyl group can enhance metabolic stability by blocking N-dealkylation and may improve cell permeability. The carboxylic acid group is a key hydrogen bond donor/acceptor and can be used to improve solubility[11]. It is a common feature in over a quarter of all commercial drugs[11].
-
Bioisosteric Replacement : The core structure can be used in fragment-based drug discovery or as a replacement for other cyclic or acyclic amino acids to explore the structure-activity relationship (SAR) of a lead compound. The carboxylic acid itself is a frequent target for bioisosteric replacement to modulate properties like acidity and cell penetration[12].
Caption: Logical workflow for incorporating the building block into a drug discovery program.
Safety and Handling
Proper handling is essential to ensure laboratory safety. The available data indicates that this compound should be treated with care.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement | Classification | Source |
| GHS07 | Warning | H302: Harmful if swallowed. | Acute Toxicity 4 (Oral) | [4] |
| GHS07 | Warning | H315: Causes skin irritation. | Skin Corrosion/Irritation | [13] |
| GHS07 | Warning | H319: Causes serious eye irritation. | Serious Eye Damage/Irritation | [13] |
| GHS07 | Warning | H335: May cause respiratory irritation. | Specific Target Organ Toxicity | [13] |
Recommended Handling Procedures
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[4][5]. Ensure safety showers and eyewash stations are readily accessible[14].
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, a lab coat, and chemical safety goggles[4][15][16].
-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[4][15].
-
First Aid :
-
Ingestion : If swallowed, rinse mouth and call a physician. Do not induce vomiting[4][5].
-
Skin Contact : Immediately wash off with plenty of water. Remove contaminated clothing[4][5].
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[4][15].
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen[4][5].
-
This product is intended for research and development use only and is not for drug, household, or other uses[5].
References
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1-Methylazepane;hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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1-METHYLAZEPANE-2-CARBOXYLIC ACID [5227-51-0]. Chemsigma. [Link]
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Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current medicinal chemistry, 29(13), 2203–2234. [Link]
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NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
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Klein, C. D. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]
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Carboxylic Acid Impact on Next-Gen Biomedical Research. Patsnap Eureka. [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
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Langley, G. J., & Herniman, J. M. (2005). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 19(8), 1058–1062. [Link]
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Gomez-Gomez, A., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 208, 114450. [Link]
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Hanumantappa, H. S., et al. (2016). Synthesis of Stable Imidapril Hydrochloride. British Journal of Research. [Link]
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2-Methylpyrrolidine-2-carboxylic acid hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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Souri, E., et al. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Biomedical chromatography, 20(12), 1309–1314. [Link]
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